2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester
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Overview
Description
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester is a chemical compound with the molecular formula C13H11NO4S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester typically involves the esterification of 2,4-Quinolinedicarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural properties.
Industry: It may be used in the production of dyes, pigments, and other materials requiring quinoline derivatives.
Mechanism of Action
The mechanism of action of 2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar compounds to 2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester include:
2,4-Quinolinedicarboxylic acid, 7-chloro-, 2,4-dimethyl ester: This compound has a chlorine atom instead of a methylthio group, which can affect its reactivity and applications.
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-: The non-esterified version of the compound, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound can be described by its structural formula:
- Molecular Formula : C12H13N1O4S1
- Molecular Weight : 273.30 g/mol
The presence of the methylthio group and the quinoline backbone contributes to its biological properties.
Antiviral Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiviral effects. Notably, 2,4-quinolinedicarboxylic acid derivatives have been shown to inhibit Hepatitis B Virus (HBV) replication. In vitro studies indicated that these compounds can effectively reduce viral load at concentrations as low as 10 µM. Molecular docking simulations suggest that these compounds interact with viral enzymes, preventing their function and replication .
Antimicrobial Properties
Quinolines are recognized for their antibacterial activities. The compound's structure allows it to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is similar to that of established antibiotics such as fluoroquinolones . Experimental data indicate that 2,4-quinolinedicarboxylic acid derivatives exhibit potent activity against various bacterial strains, including drug-resistant strains.
Anticancer Potential
The anticancer activity of quinoline derivatives is attributed to their ability to inhibit the formation of the c-Myc/Max/DNA complex, which is critical for cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in cancer cell lines through this mechanism . Furthermore, they have been evaluated for their potential in targeting neurodegenerative diseases due to their ability to cross the blood-brain barrier and influence cellular pathways involved in neuroprotection.
Research Findings and Case Studies
The biological activities of 2,4-quinolinedicarboxylic acid derivatives can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : Compounds interact with viral proteins essential for replication.
- DNA Gyrase Inhibition : This leads to disruption in bacterial DNA replication.
- Apoptosis Induction : By interfering with transcription factors involved in cell cycle regulation.
Properties
CAS No. |
653570-19-5 |
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Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
dimethyl 8-methylsulfanylquinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO4S/c1-18-13(16)9-7-10(14(17)19-2)15-12-8(9)5-4-6-11(12)20-3/h4-7H,1-3H3 |
InChI Key |
AWCRLAAHDRIYPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CC=C2SC)C(=O)OC |
Origin of Product |
United States |
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